N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- A 3-(2,4-dimethylphenyl) substituent on the pyrimidinone ring.
- A thieno[3,2-d]pyrimidin-4-one scaffold, distinguishing it from isomers like thieno[2,3-d] derivatives.
- A sulfanyl acetamide side chain with a 3,4-dimethylphenyl group.
These modifications influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-8-20(17(4)11-14)27-23(29)22-19(9-10-30-22)26-24(27)31-13-21(28)25-18-7-6-15(2)16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXHIDRHRSKXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F6609-2613, also known as N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, primarily targets the fibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in the deregulated proliferation of certain tumors.
Mode of Action
F6609-2613 is a kinase inhibitor that binds to and inhibits the enzymatic activity of FGFR1, FGFR2, FGFR3, and FGFR4. It inhibits FGFR phosphorylation and signaling, and decreases cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions.
Biochemical Pathways
The compound’s interaction with FGFRs affects the FGFR signaling pathway , which is involved in cell proliferation, differentiation, and migration. By inhibiting this pathway, F6609-2613 can potentially slow down or stop the growth of certain types of cancer cells.
Pharmacokinetics
The pharmacokinetics of similar kinase inhibitors involve absorption, distribution, metabolism, and excretion (adme) processes. The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
F6609-2613 demonstrates antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer. By inhibiting FGFRs, it can potentially disrupt the growth and proliferation of cancer cells.
Action Environment
The action, efficacy, and stability of F6609-2613 can be influenced by various environmental factors. For instance, the presence of certain substances in the environment, such as fulvic acid, can interact with nanomaterials like F6609-2613 and potentially mitigate their ecotoxicity. Additionally, factors such as temperature, light, and pH can also affect the biochemical composition of compounds and their interactions with targets.
Biological Activity
N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[3,2-d]pyrimidine core structure that is known for its diverse pharmacological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O2S |
| Molecular Weight | 420.53 g/mol |
| CAS Number | Not available |
The compound exhibits several biological activities that are primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in tumor progression and inflammation. The thieno[3,2-d]pyrimidine moiety is often associated with anticancer properties due to its ability to modulate signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating potent anticancer activity.
Case Study: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds against multicellular spheroids to evaluate their anticancer efficacy. This compound was identified as one of the promising candidates due to its ability to inhibit spheroid growth significantly compared to control groups .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. It is believed to inhibit the production of pro-inflammatory cytokines and may affect pathways such as NF-kB signaling. In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers.
Enzyme Inhibition
Research has shown that this compound can inhibit key enzymes involved in metabolic pathways:
- Target Enzymes : Autotaxin (ATX), Phosphodiesterases (PDE).
- Inhibition Potency : The compound demonstrated IC50 values in the micromolar range for ATX inhibition in vitro.
Toxicity and Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity mechanisms.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights critical differences between the target compound and its analogs:
Key Observations:
Thienopyrimidinone Core Variations: The thieno[3,2-d]pyrimidinone core in the target compound (vs. Substituents like 3-(2,4-dimethylphenyl) (target) vs. 3-phenyl () or 3-ethyl () modulate steric bulk and aromatic interactions.
Dichlorophenyl () enhances halogen bonding but may increase toxicity.
Pharmacological Implications (Inferred)
- Lipophilicity : The dual dimethyl groups in the target compound likely enhance membrane permeability compared to ’s nitro derivative.
- Target Binding : The 3-(2,4-dimethylphenyl) group may occupy hydrophobic pockets in enzyme active sites (e.g., kinases), akin to 3-phenyl in .
- Toxicity : Nitro groups () and halogens () are associated with reactive metabolite risks, whereas dimethyl groups (target) are generally safer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
